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Compound of Interest

Compound Name: Furano-DT cep

Cat. No.: B1516740

Get Quote

Application Note: High-Purity Synthesis of Furano-DT Cep (Ceftiofur Sodium)

Executive Summary
Topic: Synthesis of Furano-DT Cep (Ceftiofur Sodium) Target Molecule: (6R,7R)-7-[[(2Z)-2-(2-

amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-

5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt. Code Name Interpretation:

"Furano-DT Cep" is interpreted here as the Furanoyl-DiThio/Thio-Cephem core, specifically

referring to the Ceftiofur scaffold which is distinguished by its 3-position thiofuroate (furan-2-

carbonylthio) side chain.

This protocol details the industrial-grade synthesis of Ceftiofur, focusing on the critical "Furano-

DT" functionalization (introduction of the thiofuroate moiety at C-3) and the subsequent 7-

acylation. The method prioritizes the 7-ACCA Route (7-Amino-3-chloromethyl-3-cephem-4-

carboxylic acid) for superior regioselectivity and yield.

Strategic Analysis & Mechanism
The "Furano-DT" Challenge
The synthesis of Ceftiofur hinges on the stability of the thioester linkage at the C-3 position.

The "Furano-DT" moiety (Furan-2-carbonyl-thio) is nucleophilic and prone to hydrolysis or
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aminolysis if introduced too early.

Traditional Route: Acylation at C-7

Nucleophilic displacement at C-3.

Advanced "Furano-DT" Route (Recommended): Nucleophilic displacement at C-3 (to form

the Furano-Core)

Acylation at C-7.

Why? This creates a stable "Furano-DT Cep" intermediate (7-amino-3-

(furanylcarbonylthiomethyl)-3-cephem-4-carboxylic acid) that can be purified before the

costly thiazole side-chain attachment, reducing overall cost of goods (COGS).

Reaction Mechanism
3-Functionalization (The "Furano-DT" Step): A nucleophilic substitution (

) where the thiofuroate anion (generated from thiofuroic acid and a base) displaces the
leaving group (Cl or OAc) at the C-3 methylene of the cephem core.

Critical Control: pH must be maintained (6.5–7.5) to prevent

-lactam ring opening while ensuring thiofuroate nucleophilicity.

7-Acylation: The 7-amino group attacks an activated ester (e.g., MAEM or thioester) of the

(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol
Phase 1: Preparation of the "Furano-DT" Reagent
(Potassium Thiofuroate)
Objective: Synthesize a high-purity nucleophile for the C-3 displacement.

Materials:

2-Furoyl chloride (CAS: 527-69-5)
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Sodium hydrosulfide (NaHS) or Potassium thioacetate (followed by hydrolysis)

Potassium hydroxide (KOH)

Solvent: Methanol/Water

Step-by-Step:

Dissolution: Dissolve NaHS (1.2 eq) in methanol at 0°C.

Acylation: Dropwise add 2-Furoyl chloride (1.0 eq) over 30 mins, maintaining temperature

.

Note: Exothermic reaction. High temp leads to furan ring degradation.

Salt Formation: Adjust pH to 7.0 with KOH to form Potassium Thiofuroate.

Isolation: Precipitate with acetone or use directly as an aqueous solution (freshly prepared is

best to avoid oxidation to the disulfide).

Phase 2: Synthesis of Furano-DT Cep Core
(Intermediate)
Objective: Install the Furan-Thio side chain onto the Cephem nucleus.

Materials:

7-ACCA (7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid)

Potassium Thiofuroate (from Phase 1)

Triethylamine (TEA) or NaHCO3

Solvent: Water/THF or Water/Acetone (1:1)

Step-by-Step:

Suspension: Suspend 7-ACCA (10 g, 40 mmol) in 100 mL Water/Acetone (1:1) at 15°C.
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Solubilization: Add TEA dropwise until pH reaches 7.5 and solution becomes clear (formation

of soluble TEA salt).

Coupling (The "Furano-DT" Step): Add Potassium Thiofuroate solution (1.1 eq) dropwise

over 20 mins.

Reaction: Stir at 20–25°C for 3–4 hours. Monitor by HPLC (C18 column, Phosphate

buffer/MeCN).

Endpoint: <1% residual 7-ACCA.

Precipitation: Adjust pH to 3.5 using 2N HCl. The "Furano-DT Cep" intermediate (7-amino-3-

[(2-furanylcarbonyl)thio]methyl-3-cephem-4-carboxylic acid) will precipitate.

Filtration: Filter the solid, wash with water and acetone. Dry under vacuum at 40°C.

Yield Target: >85%.

Purity: >98% (HPLC).

Phase 3: Synthesis of Ceftiofur (7-Acylation)
Objective: Couple the thiazole side chain to the Furano-DT core.

Materials:

Furano-DT Cep Intermediate (from Phase 2)

MAEM (Mercaptobenzothiazole (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) - Active

Ester

Triethylamine

Solvent: DMF or THF/Water

Step-by-Step:

Dissolution: Dissolve Furano-DT Cep (10 g) in DMF (50 mL) at 0°C. Add TEA (1.2 eq) to

solubilize.
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Acylation: Add MAEM (Active Ester, 1.1 eq) in one portion.

Reaction: Stir at 0–5°C for 4–6 hours.

Mechanism: The amino group of the cephem attacks the carbonyl of the active ester,

displacing mercaptobenzothiazole (MBT).

Quenching: Pour the reaction mixture into ice-cold water (300 mL).

Acidification: Adjust pH to 2.5–3.0 with 2N HCl to precipitate Ceftiofur Free Acid.

Purification: Filter and wash with water. Resuspend in Ethyl Acetate, stir for 1 hour (to

remove MBT byproduct), and filter.

Phase 4: Sodium Salt Formation (Final Product)
Suspend Ceftiofur Free Acid in water.

Add NaHCO3 (stoichiometric) to reach pH 6.5–7.0.

Lyophilize or crystallize with Ethanol/Acetone to obtain Ceftiofur Sodium.

Data Presentation & Troubleshooting
Table 1: Critical Process Parameters (CPP)
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Parameter Range Criticality Impact of Deviation

Thiofuroate pH 6.8 – 7.2 High

pH < 6: H2S release;

pH > 8: Hydrolysis of

thioester.

Coupling Temp 15°C – 25°C Medium
>30°C promotes

-lactam degradation.

Acylation

Stoichiometry
1.05 – 1.10 eq High

Excess active ester

difficult to remove;

Low eq reduces yield.

Final pH

(Precipitation)
2.5 – 3.0 High

Determines particle

size and purity of free

acid.

Visualized Workflow (Graphviz)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-ACCA
(Cephem Core)

3-Functionalization
(Nucleophilic Displacement)

2-Furoyl Chloride

Thiofuroate Synthesis
(pH 7.0, <5°C)

NaHS

Potassium Thiofuroate
(The 'Furano-DT' Reagent)

Nucleophile

Furano-DT Cep Core
(Intermediate)

7-Acylation
(0-5°C, DMF)

MAEM Active Ester
(Thiazole Side Chain)

Ceftiofur Free Acid

Salt Formation
(NaHCO3)

Ceftiofur Sodium
(Final API)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1516740/docs?utm_src=pdf-body-img#furano-dt-cep-synthesis-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logic flow for the synthesis of Ceftiofur Sodium via the Furano-DT Cep intermediate

pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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